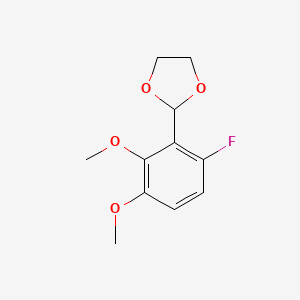

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

Description

Contextualization of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane within Contemporary Fluorinated Organic Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. nih.govmdpi.com The presence of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov Consequently, there is a significant demand for synthetic intermediates that already contain a fluorinated scaffold.

This compound is a specialized reagent situated within this context. It provides chemists with a stable, easy-to-handle source of the 6-fluoro-2,3-dimethoxyphenyl moiety. The molecule's key feature is the 1,3-dioxolane (B20135) group, which acts as a protected aldehyde. This allows for chemical modifications to be made elsewhere on a larger, more complex molecule without the aldehyde group undergoing unwanted reactions. The C-F bond, being the strongest in organic chemistry, imparts significant stability to the aromatic ring. nih.govjst.go.jp

Importance of 1,3-Dioxolane Architectures in Enabling Organic Transformations

The 1,3-dioxolane ring is a cyclic acetal (B89532) widely employed in multi-step organic synthesis as a protecting group for aldehydes and ketones. wikipedia.orgnih.gov Protecting a carbonyl group is often necessary when other functional groups in the molecule need to be transformed under conditions that would otherwise affect the aldehyde or ketone. wikipedia.orgqut.edu.au

Dioxolanes are formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org They are valued for their stability across a wide range of reaction conditions, including exposure to basic, nucleophilic, and organometallic reagents. Once the desired transformations are complete, the protecting group can be readily removed through acid-catalyzed hydrolysis, regenerating the original carbonyl group. wikipedia.org This robust protect-react-deprotect strategy is fundamental to the synthesis of complex natural products and pharmaceuticals. nih.gov Beyond their role as protecting groups, dioxolanes also serve as versatile chemical intermediates for synthesizing active ingredients in the pharmaceutical and agrochemical industries. silverfernchemical.com

Table 1: Properties of 1,3-Dioxolane

| Property | Value |

|---|---|

| Chemical Formula | C₃H₆O₂ |

| Molar Mass | 74.08 g/mol |

| Boiling Point | 75 °C (167 °F; 348 K) |

| Density | 1.06 g/cm³ |

| Appearance | Colorless liquid |

Review of Fluorinated Aromatic Ethers in Methodological Development

Fluorinated aromatic ethers are a class of compounds that have garnered significant interest due to their unique electronic properties and stability. The combination of an electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) groups on the same aromatic ring, as seen in the core of this compound, creates a distinct chemical environment. This substitution pattern influences the reactivity of the aromatic ring in reactions such as electrophilic and nucleophilic aromatic substitution.

The development of synthetic methodologies to create these structures is an active area of research. dur.ac.uk Techniques often involve either the direct fluorination of an existing aromatic ether or the construction of the ether linkage on a pre-fluorinated aromatic ring. google.com These compounds are not only valuable as intermediates but have also found use as inert fluids and in the development of new materials due to their enhanced thermal stability. google.com

Research Trajectories and Academic Significance of the this compound Scaffold

The academic and industrial significance of this compound lies in its function as a versatile synthetic building block. Its structure is essentially a stabilized precursor to 6-fluoro-2,3-dimethoxybenzaldehyde (B2400583). The research trajectory for this compound is therefore tied to the synthesis of more complex molecules derived from this aldehyde.

After deprotection of the dioxolane, the resulting aldehyde can participate in a wide array of subsequent chemical reactions, including:

Wittig reactions to form alkenes.

Aldol condensations to form α,β-unsaturated carbonyl compounds.

Reductive amination to form substituted amines.

Grignard reactions to form secondary alcohols.

By using this dioxolane, chemists can introduce the valuable 6-fluoro-2,3-dimethoxyphenyl scaffold into a target molecule at a precise stage of a synthetic sequence. This makes it a significant tool for researchers in medicinal chemistry and materials science who are creating novel fluorinated compounds with potentially enhanced biological activity or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-13-8-4-3-7(12)9(10(8)14-2)11-15-5-6-16-11/h3-4,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFWELWLEBYVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C2OCCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane and Its Precursors

Retrosynthetic Disconnection Strategies for 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

Retrosynthetic analysis of the target molecule reveals a primary and logical disconnection at the acetal (B89532) functional group. The carbon-oxygen bonds of the 1,3-dioxolane (B20135) ring can be disconnected to reveal the precursor aldehyde, 6-Fluoro-2,3-dimethoxybenzaldehyde (B2400583), and the 1,2-diol, ethylene (B1197577) glycol. This transformation is a standard protection strategy for carbonyls and is reversible under acidic conditions.

Further disconnection of the 6-Fluoro-2,3-dimethoxybenzaldehyde intermediate points to several potential synthetic routes. The formyl group (-CHO) can be retrosynthetically disconnected, suggesting its introduction via a formylation reaction on a 1-fluoro-2,3-dimethoxybenzene (B1334146) ring. This step often utilizes directed ortho-metalation techniques. The fluoro and methoxy (B1213986) substituents on the aromatic ring can also be disconnected, leading back to simpler phenol (B47542) or benzene (B151609) derivatives, indicating that fluorination and O-methylation are key transformations in the synthesis of the aldehyde precursor.

Synthesis of the 6-Fluoro-2,3-dimethoxybenzaldehyde Moiety

Regioselective Fluorination Techniques on Dimethoxybenzene Derivatives

Achieving regioselective fluorination on an activated dimethoxybenzene system requires careful selection of the fluorinating agent and reaction conditions. Electrophilic fluorinating agents are commonly employed for this purpose. For instance, reagents like Selectfluor (F-TEDA-BF4) can introduce a fluorine atom onto an electron-rich aromatic ring. The directing effects of the existing methoxy groups play a crucial role in determining the position of fluorination. The internal C-C double bond in certain precursors can be highly regioselectively fluorohydroxylated using Selectfluor as the electrophilic reagent. nih.gov The regioselectivity is often governed by electronic effects and the stability of cationic intermediates. nih.gov

| Starting Material Example | Fluorinating Agent | Solvent | Typical Conditions |

| 2,3-Dimethoxyphenol | Selectfluor (F-TEDA-BF4) | Acetonitrile (B52724) | Room Temperature |

| 1,2,3-Trimethoxybenzene | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | 0 °C to Room Temperature |

Directed Ortho-Metalation and Electrophilic Quenching for Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this approach, a heteroatom-containing substituent, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org Methoxy groups are effective DMGs. wikipedia.org

The synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde can be achieved by the DoM of 1-fluoro-2,3-dimethoxybenzene. The fluorine and methoxy groups cooperatively direct the lithiation to the C6 position. The resulting aryllithium intermediate is then quenched with an appropriate electrophile to install the aldehyde functionality. N,N-Dimethylformamide (DMF) is a common and effective formylating agent for this purpose.

Typical Reaction Scheme:

Lithiation: 1-fluoro-2,3-dimethoxybenzene is treated with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and increase the basicity and reaction rate. baranlab.org

Electrophilic Quench: The resulting ortho-lithiated species is reacted with DMF.

Workup: An acidic workup hydrolyzes the intermediate to yield the final benzaldehyde (B42025).

| Directed Metalation Group (DMG) | Base | Electrophile | Solvent | Temperature |

| -OMe, -F | n-BuLi / TMEDA | DMF | THF | -78 °C |

| -OMe, -F | s-BuLi | DMF | Diethyl ether | -78 °C |

Strategies for O-Methylation of Substituted Phenols

O-methylation is a fundamental transformation for converting phenolic hydroxyl groups into methoxy ethers. eurekaselect.com This reaction is typically performed using a methylating agent in the presence of a base. The synthesis of the dimethoxy precursor for this specific target molecule often starts from a substituted phenol, such as a fluorinated pyrogallol (B1678534) derivative.

Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI). nih.gov Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of solvent is critical, with polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) being frequently used.

A greener alternative to traditional methylating agents is dimethyl carbonate (DMC), which can act as both the reagent and solvent. nih.govresearchgate.net These reactions are often promoted by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate, sometimes with the aid of a phase-transfer catalyst. nih.govresearchgate.net

| Substrate Example | Methylating Agent | Base | Solvent |

| 6-Fluoro-2,3-dihydroxyphenol | Dimethyl Sulfate | K2CO3 | Acetone |

| 4-Fluoro-1,2-benzenediol | Methyl Iodide | NaH | THF / DMF |

| Vanillin | Dimethyl Carbonate (DMC) | K2CO3 / TBAB | DMC |

Formation of the 1,3-Dioxolane Ring System via Acetalization

The final step in the synthesis is the formation of the 1,3-dioxolane ring. This is achieved through the protection of the aldehyde group as a cyclic acetal.

Acid-Catalyzed Condensation with Ethylene Glycol

The most common method for forming a 1,3-dioxolane from an aldehyde is the acid-catalyzed condensation reaction with ethylene glycol. spegroup.ruprofistend.info This reaction is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Various acid catalysts can be employed, including strong protic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H2SO4), and solid acid catalysts. researchgate.netgoogle.com The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and dehydration yield the stable five-membered dioxolane ring. researchgate.net This cyclic acetal is stable to basic and oxidizing conditions but can be easily removed under acidic conditions to regenerate the aldehyde. spegroup.ruprofistend.info

| Aldehyde | Diol | Catalyst | Solvent | Conditions |

| 6-Fluoro-2,3-dimethoxybenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap |

| Benzaldehyde | Ethylene Glycol | Montmorillonite K10 | Toluene | Reflux with Dean-Stark trap nih.gov |

| p-Chlorobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Xylene | Reflux with water removal google.com |

Solvent Effects and Catalytic Optimization in Dioxolane Formation

The formation of this compound from its parent aldehyde and ethylene glycol is a classic acid-catalyzed acetalization reaction. This is a reversible process, and optimization strategies are primarily focused on shifting the equilibrium toward the product. ncert.nic.in The choice of solvent and catalyst is paramount in achieving high yields and reaction efficiency.

Solvents in this reaction serve two main purposes: to dissolve the reactants and to facilitate the removal of the water byproduct. Non-polar, water-immiscible organic solvents such as toluene, benzene, xylene, or cyclohexane (B81311) are commonly employed. spegroup.rugoogle.com These solvents allow for the azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the reaction to completion. organic-chemistry.org The boiling point of the solvent can influence the reaction rate, with higher boiling solvents like xylene allowing for higher reaction temperatures. google.com

Catalytic optimization involves moving from traditional homogeneous Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid to more advanced and reusable catalytic systems. organic-chemistry.orgchemicalbook.com While effective, homogeneous catalysts can be corrosive, difficult to separate from the reaction mixture, and may require neutralization steps, complicating purification. researchgate.net

Modern approaches favor heterogeneous solid acid catalysts, which are easily separable by filtration, often reusable, and generally less corrosive. Examples include acid-activated clays (B1170129) (e.g., Montmorillonite K10), zeolites, and sulfonic acid-functionalized metal-organic frameworks (MOFs) or nanoparticles. nih.govresearchgate.netresearchgate.net These catalysts provide acidic sites on a solid support, facilitating the reaction without contributing to effluent waste. For instance, a sulfonic acid-functionalized MIL-101(Cr) nanocatalyst has demonstrated high conversion (97%) for the acetalization of benzaldehyde with ethylene glycol in a short reaction time. researchgate.net Lewis acids such as zirconium tetrachloride (ZrCl₄) have also been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.org

The following interactive table summarizes the catalytic performance of various systems in the acetalization of benzaldehyde, a model substrate representative of the precursor to the title compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| p-TsOH | Toluene | Reflux | 3 | ~95 (Yield) | spegroup.ru |

| Montmorillonite K10 | Toluene | Reflux | Varies | Good to Excellent | nih.gov |

| MIL-101(Cr)-SO₃H | Cyclohexane | 90 | 0.5 | 97 (Conversion) | researchgate.net |

| ZrCl₄ | Dichloromethane | Room Temp | 0.5 | 98 (Yield) | organic-chemistry.org |

| Iodine (I₂) | Dichloromethane | Room Temp | 2 | 96 (Yield) | organic-chemistry.org |

| No Catalyst | Cyclohexane | 90 | 6 | 15 (Conversion) | researchgate.net |

Transacetalization Routes and Reaction Kinetics

An alternative pathway to direct acetalization is transacetalization. This method involves the reaction of a pre-formed acetal of the aldehyde, such as a dimethyl acetal, with a diol like ethylene glycol. This is also an equilibrium-controlled, acid-catalyzed process where one alcohol is exchanged for another. researchgate.net The primary advantage of this route is that the byproduct is a low-boiling alcohol (e.g., methanol) instead of water, which can sometimes be easier to remove from the reaction mixture.

This approach can be particularly useful if the aldehyde is sensitive to the conditions of direct acetalization or if the dimethyl acetal is more readily available. For instance, aldehydes can be converted to their corresponding 1,3-dioxolanes via an in situ acetal exchange process using an orthoester like trimethyl orthoformate in the presence of a catalyst. nih.gov

Stereocontrol and Diastereoselective Synthesis of this compound

Stereocontrol becomes a relevant aspect of the synthesis when chiral precursors are involved. The parent molecule, this compound, derived from achiral ethylene glycol, does not possess any stereocenters. However, if a chiral diol is used in the synthesis, the resulting dioxolane will be chiral.

For example, the reaction of 6-fluoro-2,3-dimethoxybenzaldehyde with an enantiopure diol, such as (2R,3R)-butane-2,3-diol, will produce a chiral 2-(6-fluoro-2,3-dimethoxyphenyl)-4,5-dimethyl-1,3-dioxolane. In such cases, the acetalization reaction typically proceeds with retention of the diol's stereochemistry, as the C-O bonds of the diol are not broken during the reaction. This provides a straightforward method for synthesizing enantiomerically pure dioxolanes. nih.gov

More complex diastereoselective syntheses can be designed to control the stereochemistry at the C2 position of the dioxolane ring relative to substituents at C4 and C5. While not directly applicable to the unsubstituted dioxolane ring of the title compound, these principles are crucial for synthesizing its substituted analogs. For instance, asymmetric 1,3-dipolar cycloaddition reactions catalyzed by a chiral binaphthyldiimine-Ni(II) complex can produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Furthermore, stereocontrol can be exerted during nucleophilic addition to a transient 1,3-dioxolan-2-yl cation intermediate, where the existing stereocenters on the ring direct the approach of the nucleophile to a specific face. nih.gov

Multicomponent Reactions Incorporating the this compound Motif

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical synthetic strategy. While a direct MCR for the title compound from elemental precursors is not standard, methodologies exist for the assembly of substituted 1,3-dioxolanes in a multicomponent fashion.

A notable example is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov This reaction is mediated by a hypervalent iodine(III) reagent and proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. The alkene and carboxylic acid first form the dioxolanyl cation, which is then trapped by the silyl enol ether nucleophile to complete the assembly of the final product. This strategy allows for the rapid construction of complex dioxolane structures from simple starting materials in a single step.

Although this specific MCR does not directly produce the 2-(aryl)-1,3-dioxolane structure, it highlights the potential for developing novel MCRs. A hypothetical MCR to access derivatives of the title compound could involve the reaction of 6-fluoro-2,3-dimethoxybenzaldehyde, a diol, and a third nucleophilic component in a one-pot process, potentially leading to novel structures with the core dioxolane motif.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be significantly improved by incorporating the principles of green chemistry to reduce its environmental impact.

Use of Heterogeneous Catalysts : As discussed in section 2.3.2, replacing homogeneous acid catalysts with solid, recyclable catalysts is a key green strategy. Materials like acid-activated clays, zeolites, or functionalized silicas are non-corrosive, minimize waste by eliminating neutralization steps, and can be reused multiple times, lowering process costs and environmental burden. researchgate.net Iron-based catalysts are also being explored as inexpensive and environmentally benign options. acs.org

Solvent Selection and Solvent-Free Conditions : While azeotropic removal of water in solvents like toluene is effective, toluene is a volatile organic compound (VOC) with associated health and environmental risks. Green chemistry encourages the use of less hazardous solvents or, ideally, the elimination of solvents altogether. Solvent-free acetalization reactions have been developed, often using solid catalysts, where the reactants are heated directly. This approach drastically reduces waste and simplifies product isolation.

Atom Economy : The direct acetalization of an aldehyde with a diol is an inherently atom-economical reaction, as the only byproduct is a single molecule of water. Multicomponent reactions, as described in section 2.5, further exemplify high atom economy by incorporating all or most of the atoms from multiple starting materials into the final product. nih.gov

Energy Efficiency : The use of highly active catalysts can lower the required reaction temperature and shorten reaction times, thereby reducing energy consumption. Microwave-assisted synthesis is another technique that can dramatically accelerate acetalization reactions, leading to significant energy savings compared to conventional heating methods.

By adopting these green principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. The following sections detail the expected NMR characteristics of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane based on established principles and data from analogous structures.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, dioxolane, and methoxy (B1213986) protons. The aromatic region would likely show two coupled protons, with their chemical shifts and coupling constants influenced by the fluorine and methoxy substituents. The dioxolane ring protons are expected to appear as a multiplet, while the methoxy groups should present as sharp singlets.

The ¹³C NMR spectrum will complement the ¹H NMR data, with unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity of the fluorine and the electron-donating nature of the methoxy groups. The carbon of the dioxolane ring attached to the aromatic system (acetal carbon) is expected to have a characteristic downfield shift.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' | 6.80 - 7.00 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-5' | 7.10 - 7.30 | t | J(H-H) ≈ 8-9 |

| OCH₂CH₂O | 4.00 - 4.20 | m | - |

| OCH₃ (C2') | 3.80 - 3.90 | s | - |

| OCH₃ (C3') | 3.85 - 3.95 | s | - |

| CH (dioxolane) | 5.90 - 6.10 | s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 120 - 125 (d, J(C-F) ≈ 15-20 Hz) |

| C-2' | 150 - 155 (d, J(C-F) ≈ 2-5 Hz) |

| C-3' | 145 - 150 |

| C-4' | 115 - 120 (d, J(C-F) ≈ 3-5 Hz) |

| C-5' | 125 - 130 |

| C-6' | 155 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| OCH₂CH₂O | 65 - 70 |

| OCH₃ (C2') | 55 - 60 |

| OCH₃ (C3') | 60 - 65 |

| CH (dioxolane) | 100 - 105 |

Disclaimer: The NMR data presented are predicted values based on computational models and analysis of similar structures. Actual experimental values may vary.

¹⁹F NMR Investigations for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-donating methoxy groups. The signal will likely appear as a doublet of doublets due to coupling with the ortho and meta protons on the aromatic ring.

Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-6' | -115 to -125 | dd | J(F-H_ortho) ≈ 8-10 Hz, J(F-H_meta) ≈ 5-7 Hz |

Disclaimer: The ¹⁹F NMR data is a prediction and should be confirmed by experimental analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space connectivities within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be expected between the adjacent aromatic protons (H-4' and H-5') and within the ethylene (B1197577) glycol unit of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the protonated carbons of the aromatic ring and the dioxolane moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would be expected from the methoxy protons to their respective aromatic carbons, from the dioxolane acetal (B89532) proton to the C-1' and C-2' carbons of the phenyl ring, and from the aromatic protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be anticipated between the acetal proton of the dioxolane ring and the protons of the ortho-methoxy group (at C-2') and the fluorine atom (at C-6'), which would help to define the preferred conformation of the molecule. Correlations between the two methoxy groups and adjacent aromatic protons would also be expected.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound, the expected exact mass can be calculated from its molecular formula, C₁₁H₁₃FO₄.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₄FO₄⁺ | 229.0876 |

| [M+Na]⁺ | C₁₁H₁₃FNaO₄⁺ | 251.0695 |

These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pathways and Mechanistic Interpretations via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways:

Loss of the dioxolane group: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the dioxolane moiety, leading to the formation of a stable benzylic cation. This would result in a fragment ion corresponding to the 6-fluoro-2,3-dimethoxybenzoyl cation.

Fragmentation of the dioxolane ring: The dioxolane ring itself could undergo fragmentation, for example, through the loss of ethylene oxide.

Loss of methyl radicals: The methoxy groups could undergo cleavage to lose methyl radicals (•CH₃), leading to fragment ions with a mass difference of 15 Da.

Loss of formaldehyde (B43269): The methoxy groups could also lead to the loss of formaldehyde (CH₂O), resulting in a mass difference of 30 Da.

Plausible Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 229.0876 | 185.0508 | C₂H₄O |

| 229.0876 | 171.0352 | C₂H₄O₂ |

| 185.0508 | 170.0429 | •CH₃ |

| 185.0508 | 155.0301 | CH₂O |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomerism

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the C-F, C-O (ether and acetal), aromatic C-H, and aliphatic C-H stretching and bending vibrations. The presence of both aromatic and aliphatic C-H bonds will result in distinct peaks in the high-frequency region of the spectra. The C-O-C stretching vibrations of the dioxolane ring and the methoxy groups will give rise to strong bands in the fingerprint region. The C-F stretching vibration will also be a characteristic feature.

Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 | Stretching |

| C-O (ether, methoxy) | 1275 - 1200, 1075 - 1020 | 1275 - 1200, 1075 - 1020 | Asymmetric & Symmetric Stretching |

| C-O-C (dioxolane) | 1150 - 1050 | 1150 - 1050 | Stretching |

| C-F | 1250 - 1100 | 1250 - 1100 | Stretching |

| Aromatic C-H | 900 - 675 | 900 - 675 | Out-of-plane Bending |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the dioxolane and substituted phenyl rings.

The solid-state structure of a molecule is governed by how individual molecules pack together in a crystal lattice, a process driven by various intermolecular interactions. In the case of this compound, the crystal packing would likely be influenced by a combination of weak hydrogen bonds and other non-covalent interactions.

Key expected interactions include:

C—H···O Hydrogen Bonds: The oxygen atoms of the dioxolane ring and the methoxy groups are potential hydrogen bond acceptors. Weak hydrogen bonds could form between these oxygen atoms and hydrogen atoms from the aromatic ring or the dioxolane ring of neighboring molecules, linking them into chains or more complex networks. iucr.orgresearchgate.net

C—H···π Interactions: The electron-rich π-system of the dimethoxyphenyl ring can act as a weak hydrogen bond acceptor. An interaction may occur where a hydrogen atom from an adjacent molecule is oriented towards the face of the aromatic ring. iucr.org

Halogen Bonding: The fluorine atom, being electronegative, could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule.

The interplay of these forces dictates the final crystal structure, influencing physical properties such as melting point and solubility. The analysis of crystal structures of similar organic molecules reveals that such weak interactions are crucial in determining the supramolecular architecture. ias.ac.inchemrxiv.orgrsc.org

Illustrative Data Table: Expected Crystallographic Parameters

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. If chiral centers were introduced, for instance by substitution on the dioxolane ring, anomalous dispersion X-ray crystallography would be the method of choice to determine the absolute stereochemistry of the enantiomers.

Advanced Chromatographic Method Development for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for a molecule like this compound.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. The development of a robust HPLC method for this compound would focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.

A key challenge in the HPLC analysis of acetals is their potential for hydrolysis to the corresponding aldehyde and diol under acidic conditions. coresta.org This is particularly relevant when using standard silica-based reversed-phase columns, as residual acidic silanol (B1196071) groups on the stationary phase can catalyze this degradation. coresta.org

To develop a stable method, the following considerations are crucial:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is typically used for compounds of this polarity. End-capped columns are preferred to minimize the number of free silanol groups.

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) with water is a common choice. To prevent on-column hydrolysis, it is often necessary to add a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, to the mobile phase to neutralize acidic sites on the column. coresta.org

Detection: The substituted phenyl ring contains a strong chromophore, making UV detection the most suitable method. A photodiode array (PDA) detector would be advantageous to obtain UV spectra of the peaks, which aids in peak identification and purity assessment. chromforum.org

Illustrative Data Table: Example HPLC Method Parameters

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 5 mM aqueous Ammonia (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.5 min |

Gas chromatography is an ideal method for analyzing thermally stable and volatile compounds. It can be used to monitor the progress of the synthesis reaction and to detect any volatile impurities in the final product.

The acetal functional group in this compound is generally stable under typical GC conditions. Method development would involve optimizing the following:

Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would provide good separation for this type of aromatic compound.

Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure efficient vaporization and prevent condensation, but not so high as to cause thermal degradation.

Oven Temperature Program: A temperature gradient program, where the oven temperature is increased during the run, would be employed to ensure the efficient elution of both more volatile starting materials and the less volatile product, resulting in sharp peaks and good resolution.

Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity. uzh.chresearchgate.net For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) would be invaluable. unimi.it

Illustrative Data Table: Example GC Method Parameters

| Parameter | Illustrative Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp. | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injection | 1 µL, 20:1 split ratio |

| Expected Retention Time | ~12.8 min |

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane

Hydrolytic Behavior and Ring-Opening Kinetics of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring serves as a protective group for the carbonyl functionality from which it is derived. Its stability is highly dependent on the pH of the surrounding medium, being relatively stable under neutral and basic conditions but labile in the presence of acid.

The acid-catalyzed hydrolysis of 1,3-dioxolanes proceeds through a well-established A-1 mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the parent aldehyde or ketone and ethylene (B1197577) glycol.

Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Substituted 2-Phenyl-1,3-dioxolanes

| Substituent on Phenyl Ring | Relative Rate Constant (krel) |

| 4-Methoxy | 350 |

| 4-Methyl | 20 |

| None (Hydrogen) | 1 |

| 4-Chloro | 0.2 |

| 4-Nitro | 0.01 |

Note: This data is representative and serves to illustrate the electronic effects on the rate of hydrolysis. Actual values for 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane would require experimental determination.

The stability of the 1,3-dioxolane ring is significantly influenced by both electronic and steric factors.

Steric Effects: Steric hindrance around the dioxolane ring can also affect its stability. Bulky substituents near the reaction center can hinder the approach of the acid catalyst and water, thereby slowing down the rate of hydrolysis. In the subject molecule, the ortho-positioning of the fluorine and a methoxy (B1213986) group relative to the dioxolane linkage introduces some steric bulk, which might slightly decrease the rate of hydrolysis compared to a less substituted analogue.

Electrophilic Aromatic Substitution Reactions on the Fluoro-Dimethoxyphenyl Core

The regiochemical outcome of an EAS reaction on this molecule is determined by the combined directing effects of the fluorine and the two methoxy groups.

Methoxy Groups (-OCH3): These are strong activating groups and are ortho-, para-directors. They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution.

Fluorine Atom (-F): Halogens are generally deactivating groups due to their strong inductive electron withdrawal. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C4 and C5 positions. The directing effects of the substituents would lead to a preference for substitution at one of these positions. A detailed analysis of the resonance structures of the possible arenium ion intermediates would be required to predict the major product with certainty. However, based on the strong activating and directing effect of the methoxy groups, substitution is highly favored on the aromatic ring.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO3/H2SO4 (Nitration) | 2-(6-Fluoro-2,3-dimethoxy-4-nitrophenyl)-1,3-dioxolane and/or 2-(6-Fluoro-2,3-dimethoxy-5-nitrophenyl)-1,3-dioxolane |

| Br2/FeBr3 (Bromination) | 2-(4-Bromo-6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane and/or 2-(5-Bromo-6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane |

| SO3/H2SO4 (Sulfonation) | 4-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane-5-sulfonic acid and/or 5-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane-4-sulfonic acid |

Note: The exact product distribution would depend on the specific reaction conditions and the interplay of steric and electronic factors.

Nucleophilic Reactivity and Ring-Opening of the Dioxolane Ring

While the 1,3-dioxolane ring is primarily known for its susceptibility to acid-catalyzed hydrolysis, it can also undergo nucleophilic attack, leading to ring-opening. This reactivity is less common and typically requires strong nucleophiles and/or activation of the dioxolane ring.

The carbon atom at the 2-position of the dioxolane ring is an acetal (B89532) carbon and is electrophilic. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can potentially attack this carbon. masterorganicchemistry.comlibretexts.org This would result in the cleavage of one of the C-O bonds and the formation of a new C-C bond, leading to a ring-opened product.

The reaction would likely proceed via a nucleophilic addition mechanism. The nucleophile attacks the C2 carbon, leading to an unstable tetrahedral intermediate. The subsequent collapse of this intermediate, possibly facilitated by a Lewis acid, would result in the opening of the ring to form a β-alkoxy alcohol derivative after workup. The regioselectivity of the ring-opening (i.e., which C-O bond breaks) would be influenced by steric and electronic factors, as well as the nature of the nucleophile and any coordinating species.

Reactions Involving the Fluoro-Substituent

Detailed research findings on reactions involving the fluoro-substituent of this compound are not available in the current body of scientific literature. The following subsections discuss general strategies that could theoretically be applied, but no specific examples involving this compound have been documented.

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to the high bond dissociation energy. baranlab.org Strategies for C-F bond functionalization often rely on transition-metal catalysis or the use of strong Lewis acids. nih.govresearchgate.net These methods facilitate the conversion of C-F bonds into C-C, C-N, C-O, or C-S bonds. researchgate.net However, no studies have been found that specifically apply these strategies to this compound. The presence of two electron-donating methoxy groups on the aromatic ring would likely decrease its reactivity towards certain types of nucleophilic aromatic substitution (SNAr) reactions, which are a common pathway for functionalizing fluoroarenes. ebyu.edu.trnih.gov

Table 1: General C-F Bond Activation Strategies (Not specific to this compound)

| Strategy | Reagents/Catalysts | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | Ethers, amines |

| Transition Metal-Catalyzed Coupling | Palladium, Nickel, or Copper catalysts | Biaryls, alkylated arenes |

| Reductive Defluorination | Reducing agents (e.g., hydrides) | De-fluorinated arenes |

| Lewis Acid-Promoted Activation | Strong Lewis acids (e.g., B(C6F5)3) | Substituted arenes |

This table represents general methodologies in fluorine chemistry; no data exists for their application to the subject compound.

Halogen exchange (HALEX) reactions, where a fluorine atom is replaced by another halogen, are a potential transformation for fluoroaromatic compounds. These reactions are typically reversible and driven by the relative bond strengths and lattice energies of the resulting salts. There is no published research detailing halogen exchange reactions specifically for this compound.

Oxidative and Reductive Transformations of the Compound

No specific studies on the oxidative or reductive transformations of this compound have been found. From a general perspective, the 1,3-dioxolane moiety is known to be relatively stable to many oxidizing and reducing agents but can be cleaved under strongly acidic or certain oxidative conditions. organic-chemistry.org The aromatic ring's methoxy groups could be susceptible to oxidation under harsh conditions, potentially leading to demethylation or ring opening. The fluoro-substituent is generally inert to most common oxidizing and reducing agents. Without experimental data, any discussion of potential transformations remains speculative.

Transition Metal-Catalyzed Cross-Coupling Reactions and Other Bond-Forming Processes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds. nih.gov Fluoroarenes can sometimes participate in these reactions, although they are generally less reactive than their chloro, bromo, or iodo counterparts. nih.govmdpi.com No literature could be found that documents the use of this compound as a substrate in any transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.

Table 2: Common Cross-Coupling Reactions (Theoretical Application)

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Boronic acids/esters | Palladium(0) with a phosphine ligand and base |

| Stille Coupling | Organostannanes | Palladium(0) with a phosphine ligand |

| Buchwald-Hartwig Amination | Amines | Palladium(0) with a specialized phosphine ligand and base |

| Sonogashira Coupling | Terminal alkynes | Palladium(0) and Copper(I) with a base |

This table lists common cross-coupling reactions. No instances of these reactions have been reported for this compound.

Computational Chemistry and Theoretical Studies of 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. longdom.org Theoretical studies on 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane would typically employ DFT to perform geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations on organic molecules. researchgate.netnih.gov

The flexibility of the molecule arises from the rotation around the single bond connecting the phenyl ring and the dioxolane ring. A conformational analysis would be performed by systematically rotating this dihedral angle to map the potential energy surface and identify all stable conformers (local minima) and the transition states that separate them. The conformer with the absolute lowest energy is designated as the ground state structure. The optimized geometrical parameters for this ground state are critical for all subsequent calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-F | 1.345 |

| Bond Length (Å) | C(phenyl)-C(dioxolane) | 1.510 |

| Bond Length (Å) | O(dioxolane)-C(acetal) | 1.415 |

| Bond Angle (°) | F-C(phenyl)-C(phenyl) | 118.5 |

| Bond Angle (°) | C(phenyl)-C(acetal)-O(dioxolane) | 110.2 |

| Dihedral Angle (°) | C(phenyl)-C(phenyl)-C(acetal)-O(dioxolane) | -45.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. karazin.ua A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals also provides insight into the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.58 | Electron-donating ability |

| ELUMO | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.63 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.58 | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.82 | Resistance to change in electron distribution |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The characterization of the TS is crucial, as its energy determines the activation energy (Ea) of the reaction, which governs the reaction rate.

For this compound, a relevant reaction to model would be the acid-catalyzed hydrolysis of the dioxolane ring, a common reaction for this functional group which is often used as a protecting group for carbonyls. Computational methods would be used to locate the geometry of the transition state for the rate-determining step. A key feature of a correctly identified transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly valuable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). longdom.orgnih.gov These predicted shifts for ¹H and ¹³C nuclei can help in assigning the signals in an experimental NMR spectrum.

Similarly, calculations of vibrational frequencies can predict the positions of absorption bands in infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. These calculations help in assigning specific vibrational modes (e.g., C-F stretch, C=C aromatic stretch, C-O-C asymmetric stretch) to the observed spectral bands. researchgate.netresearchgate.net

| Atom | Calculated ¹³C Shift (δ) | Hypothetical Experimental ¹³C Shift (δ) | Calculated ¹H Shift (δ) | Hypothetical Experimental ¹H Shift (δ) |

|---|---|---|---|---|

| C(acetal) | 102.5 | 103.1 | 6.10 | 6.15 |

| C(phenyl)-F | 158.9 (d) | 159.5 (d) | - | - |

| O-CH₃ | 56.0 | 56.4 | 3.85 | 3.88 |

| O-CH₂ (dioxolane) | 65.1 | 65.5 | 4.10 | 4.14 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation models the movement of atoms by solving Newton's equations of motion.

For this compound, an MD simulation would typically be run by placing the molecule in a simulated box filled with a chosen solvent (e.g., water or chloroform) to study its behavior in a more realistic environment. These simulations can reveal the accessible conformational landscape at a given temperature, showing how the molecule flexes and rotates over time. They are also invaluable for studying solvent effects, such as the formation of hydrogen bonds or the organization of solvent molecules around the solute, which can significantly influence reactivity and physical properties.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water |

| System Size | 1 solute molecule in ~5000 solvent molecules |

| Temperature | 298 K (NVT ensemble) |

| Pressure | 1 atm (NPT ensemble) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties (e.g., boiling point, solubility, toxicity). These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecule.

For this compound, a QSPR study would begin by calculating a wide range of descriptors. These can include simple constitutional descriptors (e.g., molecular weight), topological indices that describe atomic connectivity, and quantum-chemical descriptors derived from DFT calculations (e.g., dipole moment, HOMO/LUMO energies). By applying statistical methods like multiple linear regression to a dataset of related compounds, a predictive model can be developed. Such a model could then be used to estimate a specific property of this compound without the need for direct experimental measurement.

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity |

Derivatization Strategies and Application of 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane As a Synthetic Building Block

Synthesis of Novel Analogs and Derivatives of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

The structural framework of this compound presents multiple avenues for chemical modification, enabling the synthesis of a diverse library of analogs and derivatives. These modifications can be broadly categorized into two main strategies: alterations to the fluoro-dimethoxyphenyl substructure and functionalization of the 1,3-dioxolane (B20135) ring. Such derivatization is pivotal for modulating the compound's physicochemical properties and for its application as a versatile synthetic building block.

Chemical Modification of the Fluoro-Dimethoxyphenyl Substructure

The aromatic core of the molecule, the 6-fluoro-2,3-dimethoxyphenyl group, offers several sites for derivatization. Key strategies include electrophilic and nucleophilic aromatic substitution, as well as modification of the methoxy (B1213986) groups.

Electrophilic Aromatic Substitution: The interplay of the activating, ortho-, para-directing methoxy groups and the deactivating, ortho-, para-directing fluoro group governs the regioselectivity of electrophilic aromatic substitution reactions. The positions para to the methoxy groups (C5) and ortho to the fluorine (C5) are electronically activated, making C5 the most probable site for substitution.

| Reaction | Reagent/Catalyst | Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(6-Fluoro-5-nitro-2,3-dimethoxyphenyl)-1,3-dioxolane |

| Halogenation | Br₂/FeBr₃ | 2-(5-Bromo-6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-(5-Acetyl-6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane |

Nucleophilic Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is typically facilitated by strong electron-withdrawing groups ortho or para to the fluorine. masterorganicchemistry.com In the case of this compound, the electron-donating methoxy groups render the ring less susceptible to classical SNAr. However, modern catalytic methods, such as those employing organic photoredox catalysis, can enable the substitution of unactivated fluoroarenes with various nucleophiles under mild conditions. nih.gov

| Nucleophile | Catalyst | Product |

| Morpholine | Organic Photoredox Catalyst | 2-(6-Morpholino-2,3-dimethoxyphenyl)-1,3-dioxolane |

| Sodium Methoxide | CuI/Phenanthroline | 2-(2,3,6-Trimethoxyphenyl)-1,3-dioxolane |

| Potassium Thiophenolate | Pd Catalyst | 2-(6-(Phenylthio)-2,3-dimethoxyphenyl)-1,3-dioxolane |

Modification of Methoxy Groups: The methoxy groups can be cleaved to yield phenolic hydroxyl groups, which serve as versatile handles for further functionalization. This ether cleavage is typically achieved using strong protic acids like HBr or HI, or with Lewis acids such as BBr₃. masterorganicchemistry.comlibretexts.org Selective cleavage of one methoxy group over the other can be challenging and may depend on steric hindrance and chelation effects with the chosen reagent. nih.gov The resulting hydroxyl groups can then be alkylated, acylated, or used in cross-coupling reactions.

Functionalization and Derivatization of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring, while generally stable, can also be a site for strategic chemical transformations. organic-chemistry.org The primary methods for its derivatization involve acidic hydrolysis to unmask the parent carbonyl group, followed by subsequent reactions, or direct ring-opening reactions.

Acid-Catalyzed Hydrolysis and Subsequent Derivatization: The most common reaction of 2-aryl-1,3-dioxolanes is acid-catalyzed hydrolysis, which regenerates the parent aldehyde (6-fluoro-2,3-dimethoxybenzaldehyde) and ethylene (B1197577) glycol. wikipedia.org This aldehyde is a key intermediate that can be used to synthesize a wide array of derivatives, such as imines, oximes, and hydrazones, or it can be oxidized to a carboxylic acid or reduced to an alcohol.

Ring-Opening Reactions: Besides complete hydrolysis, the 1,3-dioxolane ring can undergo regioselective ring-opening under specific conditions to yield functionalized ethylene glycol ethers. researchgate.net For instance, reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) can open the acetal (B89532) to form a mono-protected 1,2-diol, providing a route to asymmetrically functionalized diols.

Utilization as a Key Intermediate in Complex Organic Synthesis

The structural features of this compound, namely the protected aldehyde and the substituted aromatic ring, make it a valuable intermediate in the synthesis of more complex molecules, including natural products, pharmaceutical scaffolds, and advanced heterocyclic systems.

Role in Total Synthesis of Natural Products and Pharmaceutical Scaffolds

In multistep synthesis, the 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality. nih.gov This allows for extensive chemical modifications on the aromatic ring without affecting the aldehyde. The fluorine and dimethoxy substituents on the phenyl ring are motifs found in various biologically active molecules, and their presence can enhance metabolic stability and binding affinity. nih.gov

For example, the 6-fluoro-2,3-dimethoxybenzaldehyde (B2400583), obtained after deprotection, can be a precursor for isoquinoline (B145761) alkaloids or other complex aromatic structures. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals. wikipedia.org

| Target Scaffold | Synthetic Utility of the Building Block |

| Isoquinoline Alkaloids | The deprotected aldehyde can undergo Pictet-Spengler or Bischler-Napieralski reactions with appropriate amine partners. |

| Stilbenes and Chalcones | The aldehyde is a key reactant in Wittig or Horner-Wadsworth-Emmons olefination reactions to form stilbene (B7821643) cores, or in Claisen-Schmidt condensation to form chalcones. |

| Fluorinated Pharmaceutical Analogs | The fluoro-dimethoxyphenyl moiety can be incorporated into known drug scaffolds to improve their pharmacokinetic properties. |

Application in the Construction of Advanced Heterocyclic Systems

The aldehyde functionality, unmasked from the dioxolane ring, is a versatile starting point for the construction of a wide range of heterocyclic systems. Through condensation reactions with various dinucleophiles, heterocycles such as pyrimidines, benzodiazepines, and dihydropyridines can be synthesized.

For instance, a Biginelli reaction involving the deprotected 6-fluoro-2,3-dimethoxybenzaldehyde, a β-ketoester, and urea (B33335) can lead to the formation of dihydropyrimidinone (DHPM) scaffolds, which are known for their diverse pharmacological activities. mdpi.com Similarly, condensation with o-phenylenediamine (B120857) can yield benzimidazole (B57391) derivatives. The presence of the fluorine atom can be advantageous in these heterocyclic systems, often enhancing their biological activity. acs.org

Development of Materials Science Applications Employing the this compound Motif

The unique combination of a fluorinated aromatic system and a heterocyclic dioxolane ring in this compound suggests its potential utility in materials science, particularly in the development of specialized polymers and potentially as a ligand for catalysts.

Monomers for Specialized Polymers: Fluorinated polymers are highly sought after for their unique properties, including thermal stability, chemical resistance, and low surface energy. mdpi.comrsc.org The 2-(6-fluoro-2,3-dimethoxyphenyl) moiety could be incorporated into polymer backbones, such as poly(arylene ether)s. For example, after converting the methoxy groups to hydroxyl groups, the resulting diol could be used in polycondensation reactions with activated dihaloarenes to produce fluorinated poly(arylene ether)s with potentially high glass transition temperatures and low dielectric constants.

Furthermore, the 1,3-dioxolane ring itself can be a precursor for polymerization. Cationic ring-opening polymerization of 1,3-dioxolane is a known method to produce poly(dioxolane), a type of polyacetal. acs.orgescholarship.org While the bulky aryl substituent at the C2 position might pose steric challenges, derivatization strategies that create a polymerizable group on the dioxolane or the aromatic ring could enable its use as a monomer. For instance, introducing a vinyl or an epoxy group onto the aromatic ring would create a monomer suitable for addition or ring-opening polymerization, respectively.

Potential in Catalyst Development: While less direct, the oxygen atoms of the dioxolane and methoxy groups offer potential coordination sites for metal ions. By designing derivatives with additional ligating groups, the this compound motif could serve as a scaffold for chiral ligands used in asymmetric catalysis. The electronic properties of the fluorinated aromatic ring could influence the catalytic activity of the metal center.

Analytical Methodologies for the Detection and Quantification of 2 6 Fluoro 2,3 Dimethoxyphenyl 1,3 Dioxolane

Development of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Trace Analysis in Chemical Matrices

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for the trace analysis of pharmaceutical intermediates. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages for the analysis of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given the molecular structure of this compound, it is expected to have sufficient volatility for GC analysis. A typical method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane phase, which provides good resolution for a wide range of organic molecules. diva-portal.org Electron Impact (EI) ionization is a common choice for generating reproducible mass spectra with characteristic fragmentation patterns that can be used for structural confirmation and library matching. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may have limited thermal stability or when direct analysis of a reaction mixture in solution is preferred, LC-MS is the method of choice. chromatographyonline.com Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. A C18 or phenyl-hexyl column would likely provide adequate retention and separation from potential impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of compounds, likely producing a prominent protonated molecule [M+H]⁺ in positive ion mode. For high sensitivity and specificity, particularly in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. chromatographyonline.com

| Parameter | GC-MS Conditions | LC-MS Conditions |

|---|---|---|

| Chromatography Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Helium (Carrier Gas) | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution) |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Typical m/z Monitored | Molecular ion and key fragments | Precursor ion [M+H]⁺ → Product ions |

Spectrophotometric and Electrochemical Methods for Quantification in Synthetic Mixtures

While chromatographic methods are ideal for trace analysis, spectrophotometric and electrochemical techniques can offer simpler, faster, and more cost-effective alternatives for the quantification of the main component in synthetic mixtures where selectivity is less of a concern.

Spectrophotometric Methods: UV-Visible spectrophotometry can be utilized for quantification based on the chromophoric nature of the 2,3-dimethoxyphenyl group. The compound is expected to exhibit characteristic UV absorption maxima. By analogy with similar structures like 2,3-dimethoxybenzaldehyde, significant absorbance is anticipated in the UV region. nih.gov A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). For quantification in the presence of other UV-active compounds, derivatization may be necessary to shift the λmax to a region free from interference. For instance, reactions involving reagents like 2,4-dinitro-fluorobenzene can produce colored complexes with distinct absorption maxima, a technique used for other aromatic amines and phenols. farmaciajournal.com

Electrochemical Methods: Electrochemical methods, while less common for routine quantification of this type of intermediate, could potentially be developed. Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to study the redox behavior of the fluoro-dimethoxyphenyl moiety. The fluorine substituent, being electron-withdrawing, may influence the oxidation potential of the aromatic ring. A method could be developed to quantify the compound based on the relationship between the peak current and the concentration of the analyte. Such methods often require careful selection of the working electrode (e.g., glassy carbon) and optimization of the supporting electrolyte composition and pH. cardiff.ac.uk

| Parameter | Specification |

|---|---|

| Wavelength (λmax) | ~280 nm (Hypothetical) |

| Linearity Range | 5 - 50 µg/mL (Hypothetical) |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL (Hypothetical) |

| Limit of Quantification (LOQ) | ~1.5 µg/mL (Hypothetical) |

| Precision (%RSD) | < 2% |

Advanced Sample Preparation Techniques for Complex Reaction Environments

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, especially when dealing with complex matrices such as crude reaction mixtures or in-process control samples. organomation.com The goal is to isolate and concentrate the analyte of interest while removing interfering substances like catalysts, reagents, and by-products. organomation.comscispace.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample clean-up and concentration. nih.gov For this compound, a reversed-phase SPE cartridge (e.g., C18 or polymeric sorbent) could be employed. The crude reaction mixture, typically diluted in a suitable solvent, is loaded onto the conditioned cartridge. The analyte is retained on the solid phase while more polar impurities are washed away. The purified analyte is then eluted with a small volume of a stronger organic solvent. This process not only cleans up the sample but also concentrates the analyte, improving detection limits. scispace.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids. acs.org To extract the target compound from an aqueous phase or a reaction quench solution, an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) would be selected. The pH of the aqueous phase may be adjusted to ensure the analyte is in a neutral form to maximize its partitioning into the organic layer. While effective, LLE can be solvent-intensive and may sometimes lead to the formation of emulsions. scispace.com

Microextraction Techniques: Modern advancements have led to miniaturized extraction techniques that are faster, use significantly less solvent, and can be automated. Techniques such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) could be adapted for this analyte. In SPME, a coated fiber is exposed to the sample, and the analyte adsorbs onto the fiber, which is then directly transferred to the GC or LC for analysis. nih.gov These methods are particularly useful for trace and ultra-trace analysis in complex environments.

| Technique | Primary Advantage | Consideration | Typical Application |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | High selectivity and recovery; easily automated. scispace.com | Requires method development for sorbent and solvent selection. | Clean-up of reaction mixtures for LC-MS analysis. |

| Liquid-Liquid Extraction (LLE) | Simple, widely applicable, high sample capacity. | Large solvent consumption; potential for emulsion formation. scispace.com | Initial purification from aqueous work-up solutions. |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, sensitive. nih.gov | Fiber lifetime and matrix effects can be a concern. | Trace impurity analysis in final product or process streams. |

Q & A

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.